

Application of Diphenyl Diselenide in the Synthesis of Unsymmetrical Selenides

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Compound of Interest

Compound Name: Diphenyl diselenide

Cat. No.: B104669

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This document provides detailed application notes and protocols on the utilization of **diphenyl diselenide** for the synthesis of unsymmetrical selenides. Unsymmetrical selenides are a pivotal class of organoselenium compounds with significant applications in organic synthesis, materials science, and medicinal chemistry, owing to their unique biological activities and chemical reactivity. **Diphenyl diselenide** serves as a stable, easy-to-handle, and versatile precursor for the generation of the phenylselanyl moiety (PhSe-), which can be incorporated into various organic frameworks.

This guide outlines several contemporary and efficient methodologies for the synthesis of unsymmetrical selenides, including metal-mediated reactions, metal-free approaches, and photoredox catalysis. Each method is presented with a detailed experimental protocol, and quantitative data are summarized for comparative analysis.

Synthetic Strategies and Methodologies

Several strategies have been developed for the synthesis of unsymmetrical selenides using **diphenyl diselenide** as the selenium source. These methods primarily involve the cleavage of the Se-Se bond in **diphenyl diselenide** to generate a nucleophilic or electrophilic selenium species, which then reacts with a suitable organic electrophile or nucleophile.

Indium(I) Iodide-Mediated Synthesis

A simple and efficient one-pot procedure for synthesizing unsymmetrical diorganyl selenides involves the indium(I) iodide-mediated reaction of alkyl halides with **diphenyl diselenide**.^{[1][2]} This method operates under mild, neutral conditions at room temperature, making it compatible with a variety of functional groups. The reaction is believed to proceed through the cleavage of the Se-Se bond by indium(I) iodide, forming a reactive indium-selenium intermediate that readily reacts with alkyl halides. A similar protocol has been developed using indium metal.

Metal-Free Synthesis Promoted by Ionic Liquid and Triphenylphosphine

A green and metal-free approach utilizes an ionic liquid in conjunction with triphenylphosphine (PPh₃) to cleave **diphenyl diselenide**.^[3] The in situ generated selenate anion then reacts with alkyl halides to afford unsymmetrical selenides in good yields. This method avoids the use of heavy metals, offering a more environmentally benign synthetic route.

Copper-Catalyzed Cross-Coupling with Arylboronic Acids

Unsymmetrical diaryl selenides can be synthesized via a copper-catalyzed cross-coupling reaction between arylboronic acids and **diphenyl diselenide**.^[4] This methodology is highly practical for creating C(sp²)-Se bonds and tolerates a wide range of functional groups on the arylboronic acid, including nitro, fluoro, bromo, and carboxyl groups.

Visible-Light-Promoted Metal- and Photocatalyst-Free Synthesis

A sustainable and innovative method for the synthesis of 3-selenylindoles and unsymmetrical diarylselenides employs visible blue light to promote the reaction between **diphenyl diselenide** and indoles or electron-rich arenes.^[5] This protocol is advantageous as it operates without the need for transition metal catalysts or organic photosensitizers, using ethanol as a green solvent under mild conditions.^{[5][6]}

Transition-Metal-Free Synthesis under Oxidative Conditions

An alternative transition-metal-free synthesis of unsymmetrical diaryl chalcogenides involves the reaction of diaryl dichalcogenides with arenes under oxidative conditions using potassium persulfate.^[7] This reaction proceeds at room temperature in trifluoroacetic acid, and the mechanism is proposed to involve the generation of an electrophilic arylchalcogenium ion.^[7]

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methodologies for unsymmetrical selenides using **diphenyl diselenide**.

Metho dology	Substr ate 1	Substr ate 2	Cataly st/Rea gent	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
Indium(I) Iodide-Mediate d	Diphen yl diseleni de	Benzyl bromide	InI	CH ₂ Cl ₂	RT	1	98	[1]
Indium(I) Iodide-Mediate d	Diphen yl diseleni de	tert- Butyl bromide	InI	CH ₂ Cl ₂	RT	1	95	[2]
Indium-Mediate d	Diphen yl diseleni de	p- Bromob enzyl bromide	In	CH ₂ Cl ₂	Reflux	1	98	
Ionic Liquid/P Ph ₃ Promot ed (Metal- Free)	Diphen yl diseleni de	Benzyl bromide	PPh ₃ / [pmim] [Br]	[pmim] [Br]	75	2-6	70-86	[3]
Copper- Catalyz ed Cross- Couplin g	Diphen yl diseleni de	Phenylb oronic acid	CuCl ₂	Ethanol	RT	12	92	[4]
Visible- Light- Promot ed	Diphen yl diseleni de	Indole	Blue LED (3W)	Ethanol	RT	18	89	[5]

(Metal-Free)

Visible-

Light-Promoted (Metal-Free)

Diphenyl diselenide

1-Methylnadole

Blue LED (3W)

Ethanol

RT

18

73

[\[5\]](#)

Transition-Metal-Free (Oxidative)

Diphenyl diselenide

Anisole

K₂S₂O₈

TFA

RT

2

90

[\[7\]](#)

Experimental Protocols

Protocol 1: Indium(I) Iodide-Mediated Synthesis of Unsymmetrical Selenides[1][2]

- To a stirred solution of **diphenyl diselenide** (1.0 mmol) and an appropriate alkyl halide (1.2 mmol) in dry methylene chloride (10 mL) under a nitrogen atmosphere, add indium(I) iodide (1.2 mmol).
- Stir the reaction mixture at room temperature for the time specified in the data table (typically 1-5 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
- Extract the mixture with methylene chloride (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired unsymmetrical selenide.

Protocol 2: Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Selenides[5]

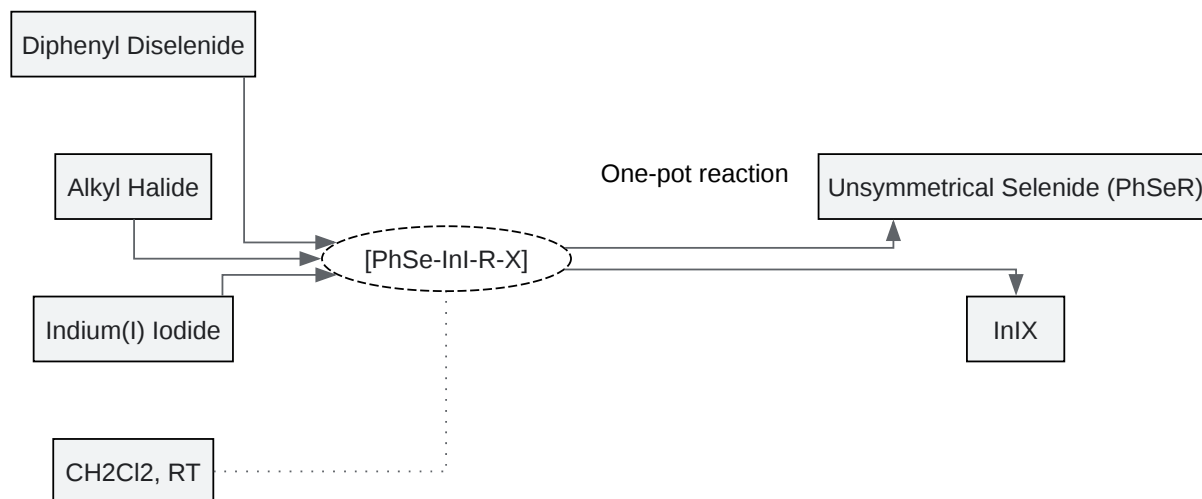
- In a round-bottom flask, dissolve **diphenyl diselenide** (0.5 mmol) and arylboronic acid (1.2 mmol) in ethanol (5 mL).
- Add a catalytic amount of a simple copper salt (e.g., CuCl₂, 10 mol%).
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction by TLC.
- After completion, remove the solvent under reduced pressure.
- Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the product by column chromatography on silica gel to yield the unsymmetrical diaryl selenide.

Protocol 3: Visible-Light-Promoted Synthesis of 3-Selenylindoles[6]

- Place indole (0.15 mmol) and **diphenyl diselenide** (0.075 mmol) in a glass vial.
- Add ethanol (2 mL) as the solvent.
- Irradiate the mixture with a 3W blue LED (467 nm) while stirring at room temperature for 18 hours.
- After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

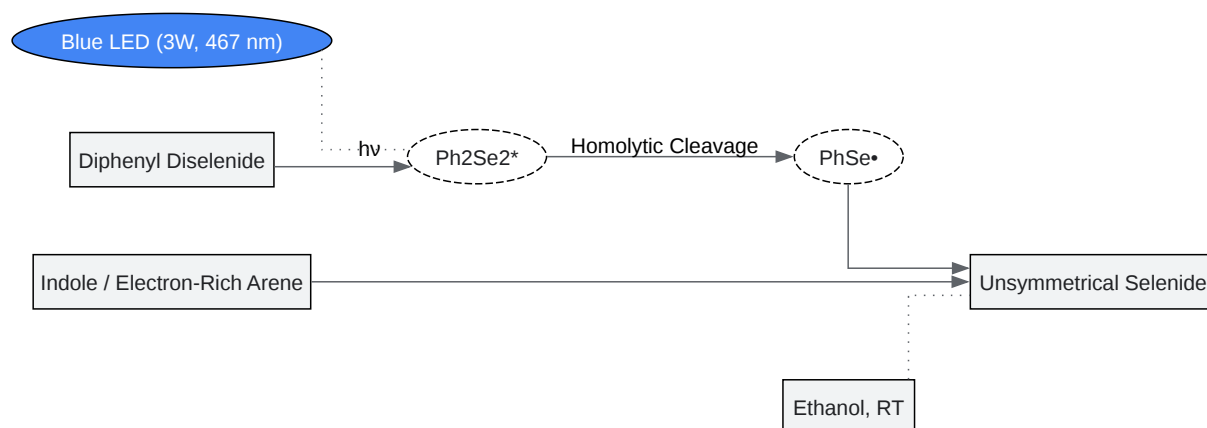
- Purify the residue by flash column chromatography on silica gel to obtain the 3-phenylselanyl-1H-indole.

Diagrams



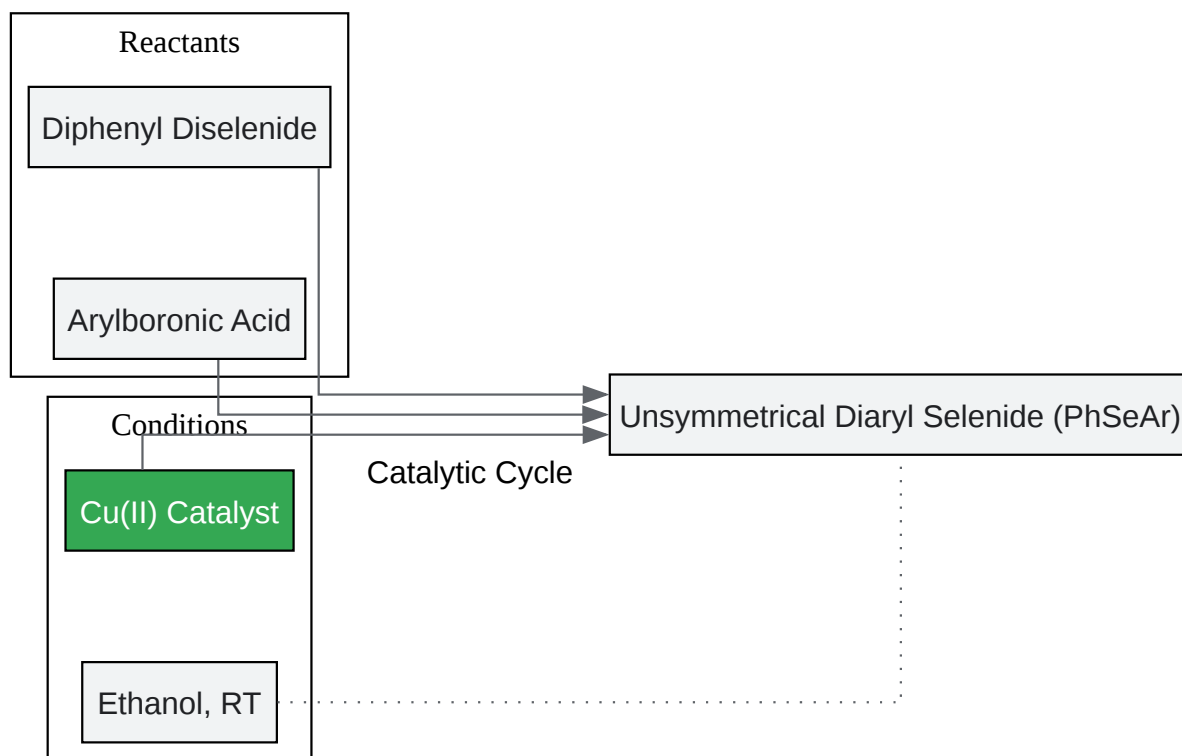
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Caption: Workflow for Indium(I) Iodide-Mediated Synthesis.



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Caption: Pathway for Visible-Light-Promoted Synthesis.



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Caption: Copper-Catalyzed Cross-Coupling Reaction.

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